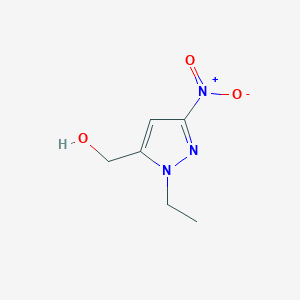
3-Pyridinol, 2,6-diethyl-
Vue d'ensemble
Description
“3-Pyridinol, 2,6-diethyl-” is a chemical compound that is structurally similar to pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridinium salts, which are structurally diverse and quite familiar structures in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . Aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes were used to synthesize bisazachalcone derivatives, which were subsequently cyclized with hydrazine hydrate in acetic acid, leading to the respective bisderivatives of 4,5-dihydro-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of “3-Pyridinol, 2,6-diethyl-” is similar to that of pyridine, with the addition of two ethyl groups at the 2 and 6 positions of the pyridine ring . The molecular formula of “3-Pyridinol, 2,6-diethyl-” is not explicitly mentioned in the search results, but it can be inferred from the name to be C9H11NO.
Applications De Recherche Scientifique
Chemical Variability and Complex Formation
A review focusing on the chemistry and properties of compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which are structurally similar to 3-Pyridinol, 2,6-diethyl-, shows the diverse chemical behaviors and complex formations these compounds exhibit. The study highlights their preparation, properties, and their ability to form various complexes, indicating potential applications in creating new materials with specific magnetic, structural, or biological properties (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts for Synthesis Applications
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which share a similar heterocyclic core with 3-Pyridinol, 2,6-diethyl-, is extensively reviewed, covering the use of hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These scaffolds are crucial for medicinal and pharmaceutical industries, demonstrating the broad applicability of such structures in drug development and other synthetic applications (Parmar, Vala, & Patel, 2023).
Propargylic Alcohols in Organic Synthesis
A review on the use of propargylic alcohols for synthesizing pyridines, quinolines, and isoquinolines, which are structurally or functionally related to 3-Pyridinol, 2,6-diethyl-, underlines the versatility of these compounds in organic synthesis. This highlights the significant potential for developing novel strategies for constructing complex cyclic systems, pertinent to medicinal chemistry and drug discovery (Mishra, Nair, & Baire, 2022).
Pesticide Biomarkers and Environmental Monitoring
Research consolidating urinary metabolite measurements from EPA studies on children's exposure to pesticides, including metabolites related to pyridinol compounds, provides insights into environmental monitoring and health risk assessments. The variability in metabolite concentrations underscores the need for continued research in this area to better understand exposure patterns and impacts on human health (Egeghy et al., 2011).
Analytical Pyrolysis in Soil Organic Matter Research
Advances in the research of soil organic matter (SOM) through analytical pyrolysis techniques, while not directly related to 3-Pyridinol, 2,6-diethyl-, provide a context for understanding the analytical methods that could potentially be applied to study the environmental fate and transformation of such compounds. This research aids in discovering relationships between organic precursors and SOM composition, which is crucial for environmental chemistry (Leinweber & Schulten, 1999).
Propriétés
IUPAC Name |
2,6-diethylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-6-9(11)8(4-2)10-7/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFBYSHJRSCLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1)O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565150 | |
| Record name | 2,6-Diethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133712-90-0 | |
| Record name | 2,6-Diethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)



